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molecular formula C10H12Br2N2O B8584004 5-(3,4-Dibromobutyl)pyridine-2-carboxamide CAS No. 58247-65-7

5-(3,4-Dibromobutyl)pyridine-2-carboxamide

Cat. No. B8584004
M. Wt: 336.02 g/mol
InChI Key: OPUOMNLIYCIBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03935221

Procedure details

20 g of 5-(3,4-dibromobutyl)picolinic acid was added to 15 ml of thionyl chloride and resulting solution was kept to warm at 50°C for one-half hour. Reaction mixture was evaporated in reduced pressure and resulting oily residue was dissolved in chloroform 100 ml. Through the solution dry ammonia gas was passed for five minutes with cooling. White precipitate was removed by filtration and washed with chloroform. Filtrate and washings are combined and evaporated in reduced pressure. Resulting solid was crystallized from benzene to give 10.2 g of the pure product as platelets.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:14][Br:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](O)=[O:12])=[N:9][CH:10]=1.S(Cl)(Cl)=O.[NH3:20]>C(Cl)(Cl)Cl>[Br:1][CH:2]([CH2:14][Br:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([NH2:20])=[O:12])=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC(CCC=1C=CC(=NC1)C(=O)O)CBr
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting oily residue
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
White precipitate was removed by filtration
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
Resulting solid
CUSTOM
Type
CUSTOM
Details
was crystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
BrC(CCC=1C=CC(=NC1)C(=O)N)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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